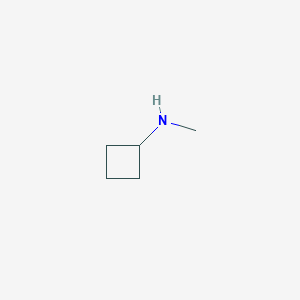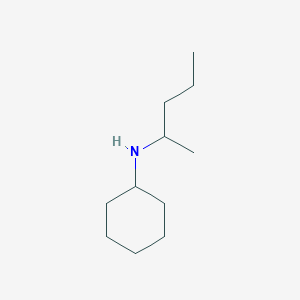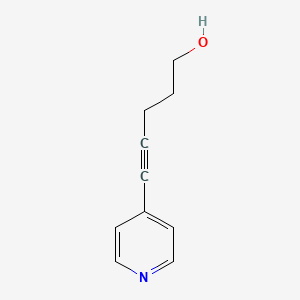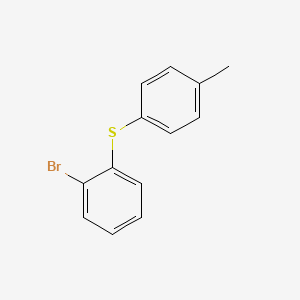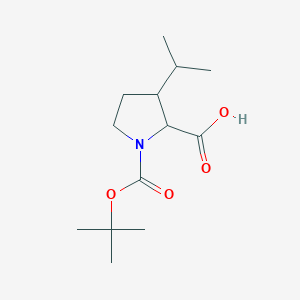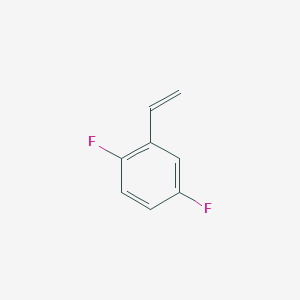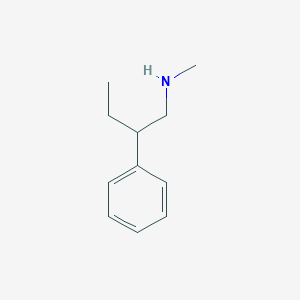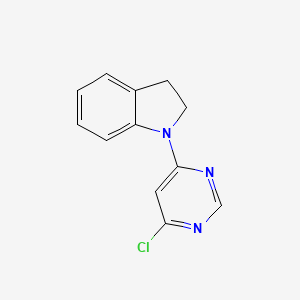
1-(6-Chloropyrimidin-4-yl)indoline
描述
1-(6-Chloropyrimidin-4-yl)indoline is a chemical compound with the molecular formula C12H10ClN3 It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring
作用机制
Target of Action
Indole derivatives, which include 1-(6-chloro-4-pyrimidinyl)indoline, are known to interact with various biological targets .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biochemical pathways .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(6-Chloro-4-pyrimidinyl)indoline . .
生化分析
Biochemical Properties
1-(6-Chloro-4-pyrimidinyl)indoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of 1-(6-Chloro-4-pyrimidinyl)indoline to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. This compound’s interaction with cytochrome P450 enzymes suggests its potential role in modulating metabolic pathways.
Cellular Effects
1-(6-Chloro-4-pyrimidinyl)indoline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression . Additionally, 1-(6-Chloro-4-pyrimidinyl)indoline has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 1-(6-Chloro-4-pyrimidinyl)indoline involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1-(6-Chloro-4-pyrimidinyl)indoline binds to specific sites on enzymes, leading to conformational changes that either enhance or inhibit their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloro-4-pyrimidinyl)indoline have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that 1-(6-Chloro-4-pyrimidinyl)indoline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-(6-Chloro-4-pyrimidinyl)indoline vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(6-Chloro-4-pyrimidinyl)indoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its conversion into various metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular function. For instance, the dehydrogenation of 1-(6-Chloro-4-pyrimidinyl)indoline by cytochrome P450 enzymes leads to the formation of indole derivatives, which may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of 1-(6-Chloro-4-pyrimidinyl)indoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters may facilitate the uptake of 1-(6-Chloro-4-pyrimidinyl)indoline into cells, while binding proteins may sequester it in specific organelles, thereby affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of 1-(6-Chloro-4-pyrimidinyl)indoline is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression.
准备方法
The synthesis of 1-(6-Chloropyrimidin-4-yl)indoline can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4-pyrimidinylamine with indoline under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-(6-Chloropyrimidin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for substitution reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2,3-dione derivatives, while substitution reactions can produce various substituted indoline derivatives.
科学研究应用
1-(6-Chloropyrimidin-4-yl)indoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of indoline derivatives with biological targets.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
1-(6-Chloropyrimidin-4-yl)indoline can be compared with other similar compounds, such as:
1-(4-Chloro-6-pyrimidinyl)indoline: This compound has a similar structure but with the chloro group at a different position on the pyrimidine ring.
1-(6-Bromo-4-pyrimidinyl)indoline: The bromo-substituted analogue exhibits different reactivity and properties due to the presence of the bromine atom.
1-(6-Chloro-4-pyridinyl)indoline: This compound contains a pyridine ring instead of a pyrimidine ring, leading to differences in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
属性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMHHFXNIKRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


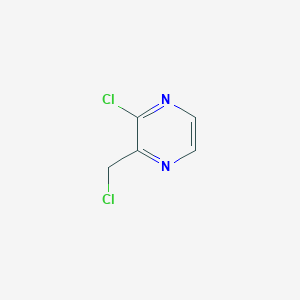

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)
![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)
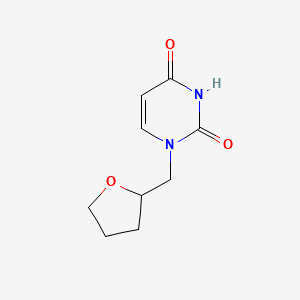
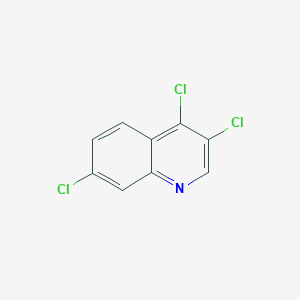
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)
